

A Technical Guide to the Chemical Properties of D,L-Azatryptophan Hydrate

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Compound of Interest

Compound Name: *D,L-Azatryptophan hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-7-Azatryptophan hydrate is a racemic mixture of the D- and L- enantiomers of 7-azatryptophan, a structural analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for the carbon at the 7th position of the indole ring imparts unique fluorescent properties, making it a valuable tool in protein research. This technical guide provides a comprehensive overview of the chemical and physical properties of **D,L-Azatryptophan hydrate**, detailed experimental protocols for its enantiomeric resolution, and a summary of its applications in biochemical and pharmaceutical research.

Chemical and Physical Properties

D,L-7-Azatryptophan hydrate is a white to off-white powder. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Properties

Property	Value	Reference
Molecular Formula	$\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2 \cdot \text{H}_2\text{O}$	[1]
Molecular Weight	223.23 g/mol	[1]
CAS Number	7146-37-4	[2]
Appearance	White to off-white powder	[1]
Storage Temperature	-20°C	[3]

Table 2: Physical Properties

Property	Value	Reference
Melting Point	262-264 °C	[4]
Solubility	Soluble in 1 M HCl (50 mg/ml), with heating.	[4]

Table 3: Spectroscopic Properties

Property	Value	Reference
Extinction Coefficient (ϵ)	$E_{\text{mm}} = 1.205$ (310 nm), 5.080 (280 nm)	[4]
Fluorescence Excitation	310 nm	[4]
Fluorescence Emission	402 nm	[4]

Experimental Protocols

A critical procedure in the application of D,L-Azatryptophan is the resolution of its racemic mixture to obtain the individual enantiomers, as often only one enantiomer is biologically active. The following is a detailed protocol for the enzymatic resolution of D,L-7-Azatryptophan.

Enzymatic Resolution of D,L-7-Azatryptophan Racemate

This protocol is based on the enantioselective hydrolysis of the N α -acetyl derivative of D,L-7-Azatryptophan using acylase-I from *Aspergillus oryzae*.^[5]

Materials:

- D,L-7-Azatryptophan hydrate
- Acetic anhydride
- Neat acetic acid
- Eupergit-C immobilized acylase-I from *Aspergillus oryzae*
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

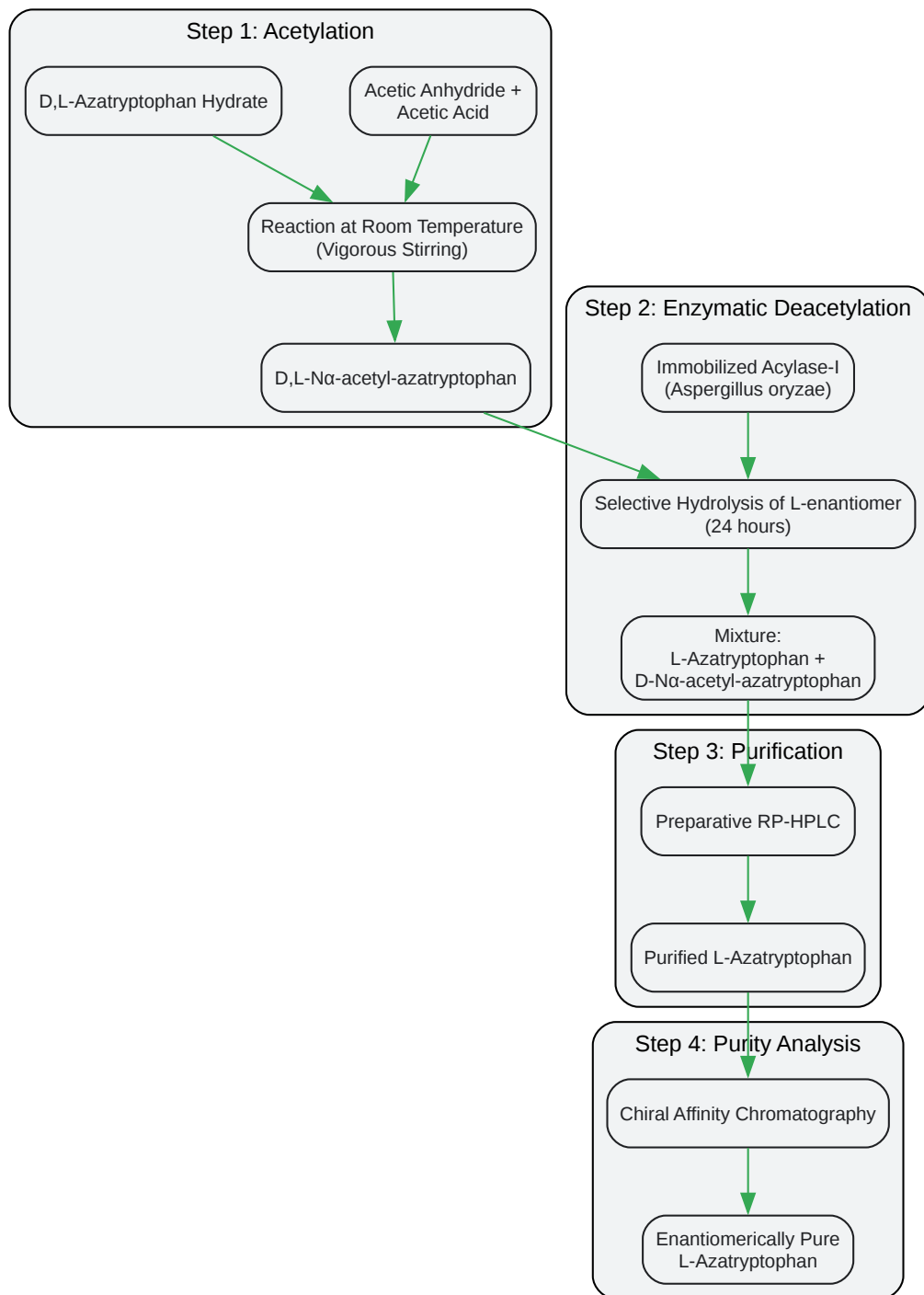
Procedure:

- Acetylation of D,L-7-Azatryptophan:
 - Dissolve 205 mg (1 mmole) of D,L-7-Azatryptophan in 2.56 mL (45 mmole) of neat acetic acid.
 - Add 114 μ L (1.2 mmole) of acetic anhydride to the solution under vigorous stirring.
 - Allow the reaction to proceed at room temperature with continuous stirring.
 - Monitor the reaction progress by RP-HPLC until completion to yield D,L-N α -acetyl-7-azatryptophan.^[5]
- Enzymatic Deacetylation:
 - React the D,L-N α -acetyl-7-azatryptophan mixture with Eupergit-C immobilized *Aspergillus oryzae* acylase-I. This enzyme will selectively hydrolyze the L-N α -acetyl derivative.
 - The reaction should be allowed to proceed for 24 hours to ensure quantitative deacylation of the L-enantiomer.^[5]

- Purification of L-7-Azatryptophan:
 - Following the enzymatic reaction, purify the resulting free L-7-Azatryptophan from the unreacted D-N α -acetyl-7-azatryptophan using preparative RP-HPLC.[5]
- Enantiomeric Purity Analysis:
 - The enantiomeric purity of the purified L-7-Azatryptophan can be established using chiral affinity chromatography on an albumin-sepharose 4B column.[5]

Workflow for Enzymatic Resolution

Workflow for the Enzymatic Resolution of D,L-Azatryptophan

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Caption: Enzymatic resolution of D,L-Azatryptophan.

Biological Activity and Applications

D,L-7-Azatryptophan, particularly the L-enantiomer, serves as a valuable fluorescent probe in protein studies. Its incorporation into proteins in place of tryptophan allows for the investigation of protein structure, function, and dynamics through fluorescence spectroscopy.^[4] The altered photophysical properties of 7-azatryptophan compared to tryptophan, such as a red-shift in its fluorescence emission, make it a sensitive reporter of the local environment within a protein.^[4]

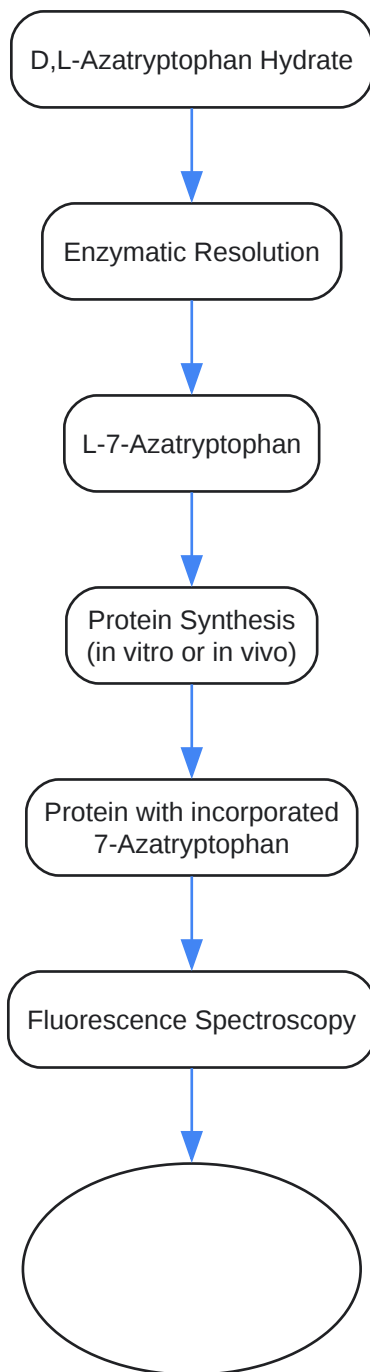
This analog has been successfully incorporated into various proteins, including bacterial proteins and phage lambda lysozyme, to study aspects like protein stability and tryptophan accessibility.^[4]^[6] Its use extends to the synthesis of specialized biochemical probes, such as a biotin-7-azatryptophan adduct, for studying molecular interactions.^[4]

Signaling Pathways

Currently, there is no specific signaling pathway that has been identified to be directly modulated by **D,L-Azatryptophan hydrate**. Its primary role in research is as a structural and functional probe when incorporated into peptides and proteins. The biological effects observed are generally a consequence of the altered properties of the proteins into which it is incorporated.

Logical Relationship of 7-Azatryptophan as a Research Tool

Role of 7-Azatriptophan in Protein Research



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Caption: From racemate to research application.

Conclusion

D,L-7-Azatryptophan hydrate is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, once resolved into its L-enantiomer, provide a powerful method for probing the intricacies of protein structure and function. The experimental protocol provided herein offers a reliable method for obtaining the biologically relevant enantiomer, paving the way for its use in a wide range of research applications.

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